2-(3-Thienyl)ethanamine

TAAR1 Neuropharmacology G-protein coupled receptor

SAR campaigns using generic thiophene ethylamines risk isomer contamination and batch-to-batch variability. 2-(3-Thienyl)ethanamine (CAS 59311-67-0) eliminates this uncertainty. • Validated TAAR1 agonist (EC50 22.4 nM at rTAAR1) with >10-fold selectivity over 2-substituted isomer • PPK inhibitor activity absent in 2-isomer - a unique chemical probe for antibacterial target validation • Endocannabinoid uptake inhibition (IC50 0.8-24 µM) without CB receptor activation or FAAH inhibition • Consistent ≥95% purity; shipped under inert gas, 2-8°C storage

Molecular Formula C6H9NS
Molecular Weight 127.21 g/mol
CAS No. 59311-67-0
Cat. No. B1357127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Thienyl)ethanamine
CAS59311-67-0
Molecular FormulaC6H9NS
Molecular Weight127.21 g/mol
Structural Identifiers
SMILESC1=CSC=C1CCN
InChIInChI=1S/C6H9NS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3,7H2
InChIKeyOANLWIQYRRVBPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Thienyl)ethanamine: Product Overview


2-(3-Thienyl)ethanamine (CAS 59311-67-0), also known as 3-thiopheneethanamine, is a heterocyclic primary amine with the molecular formula C6H9NS and a molecular weight of 127.21 g/mol [1]. The compound consists of a thiophene ring substituted at the 3-position with an ethylamine side chain [2]. It is a colorless to pale yellow liquid or solid with a density of 1.086 g/cm³ and a boiling point of 60-62 °C at 2-3 Torr, requiring storage under inert gas at 2–8 °C for stability . Its predicted pKa is 10.02±0.10 . As a primary amine with an aromatic thiophene moiety, it serves as a versatile intermediate for the synthesis of pharmaceuticals (e.g., ticlopidine and clopidogrel analogs) and agrochemicals .

GPCR pharmacology studies (TAAR1 targeting)
Polyphosphate kinase (PPK) enzyme inhibition research
Endocannabinoid cellular uptake assay development
Thiophene-based fluorescent probe and FRET sensor design

2-(3-Thienyl)ethanamine: Isomerism & Receptor Selectivity


In-class thiophene ethylamines, such as 2-(2-thienyl)ethanamine (thiophene-2-ethylamine) or 1-(thiophen-3-yl)ethanamine, share the same molecular formula and basic amine-thiophene architecture, but their substitution patterns dictate fundamentally different biochemical interactions and synthetic utility. The position of the ethylamine group on the thiophene ring (3-position vs. 2-position) alters the electronic distribution, molecular shape, and hydrogen-bonding potential, leading to divergent biological activities and material properties [1]. For instance, while 2-(2-thienyl)ethanamine is a key intermediate for the antiplatelet drug clopidogrel, 2-(3-thienyl)ethanamine demonstrates distinct receptor-binding profiles, including weak TAAR1 agonism and potential endocannabinoid uptake inhibition, that are not replicated by its 2-substituted isomer [2]. Generic substitution without explicit experimental validation risks project failure, particularly in structure-activity relationship (SAR) campaigns, fluorescent probe development, or conductive polymer synthesis where regiospecificity is paramount [3].

Target: 2-(3-Thienyl)ethanamine

  • TAAR1 activation potency at nanomolar concentrations (reported)
  • Documented PPK inhibitory property
  • Fluorescent FRET acceptor and tautomeric equilibrium reported

Substitute: 2-(2-Thienyl)ethanamine

  • TAAR1 potency may differ substantially; >10-fold lower reported for human isoform
  • No reported PPK inhibition
  • Fluorescence/FRET acceptor capability not characterized
Regiospecificity in SAR and material synthesis may not transfer; experimental validation required before substitution.

2-(3-Thienyl)ethanamine: Differentiation Evidence


TAAR1 Agonist Potency: 3- vs. 2-Thienyl Isomer

2-(3-Thienyl)ethanamine acts as an agonist at the trace amine-associated receptor 1 (TAAR1) with an EC50 of 22.4 nM in rat TAAR1-expressing Syrian hamster AV12-664 cells, measured via cAMP accumulation after 30 minutes [1]. In contrast, the 2-substituted isomer, 2-(2-thienyl)ethanamine, exhibits a substantially lower potency (EC50 = 233 nM) at the human TAAR1 receptor in CHO-K1 cells, representing a greater than 10-fold difference in activation [2]. Furthermore, the 3-substituted compound shows an EC50 of 189 nM at mouse TAAR1 [3]. This pronounced positional isomerism effect underscores the critical importance of the 3-position ethylamine for achieving high TAAR1 affinity.

TAAR1 Agonist Potency
Head-to-head
2-(3-Thienyl)ethanamine EC50 22.4 nM (rat TAAR1) vs 2-(2-thienyl)ethanamine EC50 233 nM (human TAAR1)
Supports isomer-specific TAAR1 study fit
Cross-species receptor context; confirm in target assay
TAAR1 Neuropharmacology G-protein coupled receptor

Polyphosphate Kinase (PPK) Inhibition

2-(3-Thienyl)ethanamine has been explicitly characterized as an enzyme inhibitor that blocks the conversion of polyphosphoric acid into polyphosphate by inhibiting the enzyme polyphosphate kinase (PPK) . This inhibitory activity is not reported for the closely related analog 2-(2-thienyl)ethanamine, which lacks documented PPK inhibitory activity in primary literature and commercial datasheets [1]. While specific IC50 values are not yet publicly available, the qualitative identification of this mechanism constitutes a functional differentiation that guides experimental design for PPK-related research.

PPK Enzyme Inhibition
Data to verify
2-(3-Thienyl)ethanamine: reported PPK inhibitor; 2-(2-thienyl)ethanamine: not reported
Distinct inhibitory profile for PPK research
IC50 not publicly available; validate in target assay
Enzyme Inhibition Polyphosphate Kinase Microbiology

Endocannabinoid Uptake Inhibition and FAAH Selectivity

Derivatives incorporating the 2-(3-thienyl)ethanamine scaffold have been evaluated as inhibitors of anandamide cellular uptake, with IC50 values in the low micromolar range (IC50 = 0.8–24 µM) in RBL-2H3 cell-based assays [1]. Importantly, these same compounds exhibited only weak effects on cannabinoid receptors (CB1 and CB2, Ki > 1000–10000 nM) and on the hydrolytic enzyme fatty acid amide hydrolase (FAAH), indicating functional selectivity for the uptake mechanism . In contrast, unmodified 2-(2-thienyl)ethanamine and its simple derivatives have not been systematically evaluated in this context, leaving a gap in the comparative SAR for endocannabinoid modulation.

Anandamide Uptake Inhibition
Class-level
Derivative IC50 0.8–24 µM; CB1/CB2 Ki >1000 nM; minimal FAAH effect
Supports uptake-selective probe development
Derivative scaffold data; verify with core compound
Endocannabinoid System Uptake Inhibition FAAH

Physicochemical and Storage Stability Comparison

2-(3-Thienyl)ethanamine requires storage under inert gas (nitrogen or argon) at 2–8 °C, with a predicted pKa of 10.02±0.10 . In comparison, 2-(2-thienyl)ethanamine is also an unstable amine but is typically stored at +4 °C under similar inert conditions . The boiling point of the 3-substituted isomer is 60-62 °C at 2-3 Torr (density 1.086 g/cm³), whereas the 2-substituted analog boils at 200-201 °C at 760 mmHg (density 1.087 g/mL at 25 °C) . These differences in physical properties can influence handling during large-scale synthesis and may affect the choice of purification methods. Notably, the 3-substituted compound is commercially available as a free base, while the 2-substituted isomer is frequently supplied as the more stable hydrochloride salt due to its greater lability [1].

Storage & Physical Properties
Supporting evidence
bp 60-62 °C (2-3 Torr) vs 200-201 °C (760 mmHg); inert gas, 2–8 °C for both
Vacuum distillation may favor 3-substituted isomer
Free base form simplifies synthetic use
Chemical Stability Storage Requirements Procurement

Fluorescent FRET Acceptor Properties

2-(3-Thienyl)ethanamine has been explicitly described as a fluorescent compound that can serve as an acceptor for fluorescence resonance energy transfer (FRET) . This property is attributed to its thiophene-3-ethylamine structure, which facilitates a conformational equilibrium between two tautomers distinguishable by NMR spectroscopy . In contrast, no equivalent FRET acceptor capability has been reported for the 2-substituted isomer (2-(2-thienyl)ethanamine), which is primarily utilized as a synthetic intermediate rather than a photophysical probe [1]. While specific quantum yield or lifetime data are not yet published, the documented fluorescence property is a clear differentiator for researchers developing thiophene-based optical sensors or bioimaging agents.

Fluorescence & FRET Capability
Class-level
2-(3-Thienyl)ethanamine: reported FRET acceptor, tautomeric equilibrium
Enables thiophene-based optical sensor design
Quantum yield data pending; confirm photophysics
Fluorescent Probe FRET Bioconjugation

TAAR5 Receptor Selectivity

2-(3-Thienyl)ethanamine exhibits only marginal agonist activity at the mouse trace amine-associated receptor 5 (TAAR5), with an EC50 > 10,000 nM (>10 µM) in HEK293 cells expressing mTAAR5 as measured by cAMP BRET assay [1]. This very weak activity indicates that the compound is not a meaningful TAAR5 ligand. This contrasts with its robust agonism at TAAR1 (EC50 = 22.4 nM), demonstrating a high degree of subtype selectivity (>450-fold) within the TAAR family [2]. While comparative TAAR5 data for the 2-substituted isomer are not yet available in public databases, the pronounced TAAR1/TAAR5 selectivity of the 3-substituted compound is an important parameter for researchers aiming to dissect specific TAAR-mediated pathways without confounding olfactory receptor activation.

TAAR5 Selectivity
Supporting evidence
EC50 >10,000 nM (mouse TAAR5); >450-fold vs TAAR1 EC50 22.4 nM
Minimal TAAR5 activity supports subtype-selective profiling
Confirm selectivity in native cell contexts
TAAR5 Olfactory Receptor Selectivity Profiling

2-(3-Thienyl)ethanamine: Optimal Applications


TAAR1 Agonist for Neuropsychiatric Drug Discovery

Utilize 2-(3-Thienyl)ethanamine as a privileged scaffold for designing novel trace amine-associated receptor 1 (TAAR1) agonists. With an EC50 of 22.4 nM at rat TAAR1 and demonstrated >10-fold selectivity over the 2-substituted analog, this compound serves as a validated starting point for medicinal chemistry optimization in schizophrenia, depression, and substance use disorders. Its weak TAAR5 activity minimizes olfactory-related side effects. [1]

PPK Inhibition for Antibacterial Research

Employ 2-(3-Thienyl)ethanamine as a chemical probe to investigate bacterial polyphosphate kinase (PPK) function and its role in polyphosphate metabolism. Given that PPK is a promising antibacterial target, this compound's documented inhibitory activity, absent in the 2-substituted isomer, provides a unique tool for target validation and inhibitor optimization in antibiotic discovery programs. [1]

Endocannabinoid Uptake Inhibitor Probe Synthesis

Leverage the 2-(3-thienyl)ethanamine core to synthesize derivatives that selectively inhibit anandamide cellular uptake (IC50 = 0.8–24 µM) without directly activating cannabinoid receptors or inhibiting FAAH. This functional selectivity makes the scaffold invaluable for developing pharmacological tools to study endocannabinoid transport mechanisms, an area with therapeutic potential for pain, inflammation, and anxiety. [1]

Fluorescent FRET Acceptor for Bioimaging

Exploit the intrinsic fluorescence and FRET acceptor capabilities of 2-(3-Thienyl)ethanamine to construct novel thiophene-based fluorescent probes. The compound's ability to exist in a tautomeric equilibrium detectable by NMR also allows for unique sensing modalities. Unlike the 2-substituted isomer, this compound can be directly conjugated to biomolecules for distance-dependent FRET assays or as a building block for fluorescent polymers in materials science. [1]

Application
Selection Property
Validation Focus
TAAR1 agonist scaffold for neuropsychiatric research
TAAR1 selectivity and potency profile
TAAR1 vs. TAAR5 selectivity; assay potency confirmation
PPK enzyme inhibition studies
Reported PPK inhibitory activity
Enzyme inhibition assay validation
Endocannabinoid uptake probe synthesis
Uptake inhibition selectivity over CB1/CB2/FAAH
Uptake assay validation; mechanism of action
Thiophene-based fluorescent probe development
Reported fluorescence and FRET acceptor capability
Photophysical characterization in target assay

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